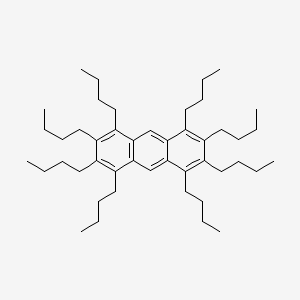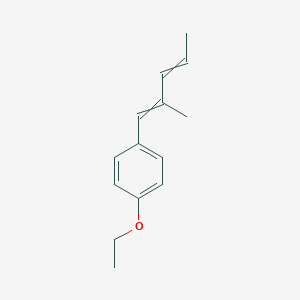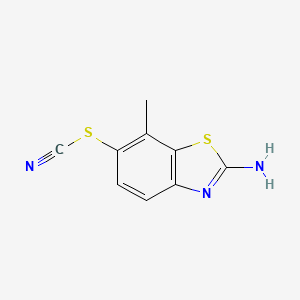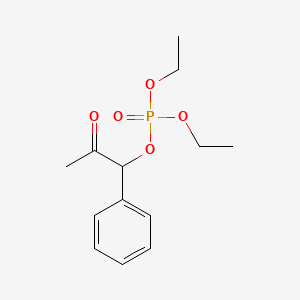![molecular formula C9H10O4 B12569313 Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate CAS No. 194657-66-4](/img/structure/B12569313.png)
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7-dioxabicyclo[322]nona-2,8-diene-1-carboxylate is a bicyclic organic compound characterized by its unique structure, which includes a dioxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate typically involves a Diels-Alder reaction. This reaction is carried out between a suitable diene and a dienophile under controlled conditions. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene forms the desired product upon heating at 130°C . High-pressure cycloaddition can improve the yields of the Diels-Alder adducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of high-pressure cycloaddition and thermal cycloreversion used in laboratory synthesis can be scaled up for industrial applications. The use of automated reactors and precise control of reaction conditions can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate undergoes various types of chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder reactions with different dienes and dienophiles, forming various adducts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Diels-Alder Reactions: Common reagents include cyclopentadiene and isobenzofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Diels-Alder Adducts: The reaction with cyclopentadiene forms cis-endo and trans-endo adducts.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate involves its participation in pericyclic reactions, such as the Diels-Alder reaction. The molecular targets and pathways involved include the interaction of the dioxabicyclo ring system with various dienes and dienophiles, leading to the formation of new chemical bonds and the creation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dioxabicyclo[3.2.2]nonane: Similar in structure but lacks the carboxylate group.
Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring system.
Uniqueness
Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate is unique due to its specific dioxabicyclo ring system and the presence of a carboxylate group, which imparts distinct reactivity and potential for various applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
194657-66-4 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-11-8(10)9-5-2-3-7(4-6-9)12-13-9/h2,4-7H,3H2,1H3 |
InChI-Schlüssel |
HKCUVPZXVFAXNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12C=CCC(C=C1)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
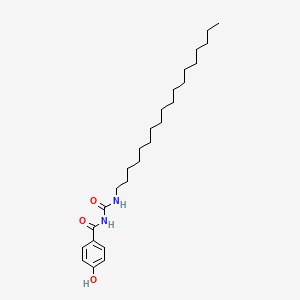

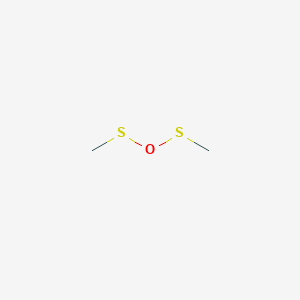
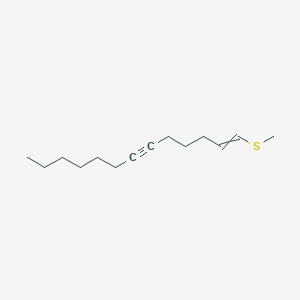
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
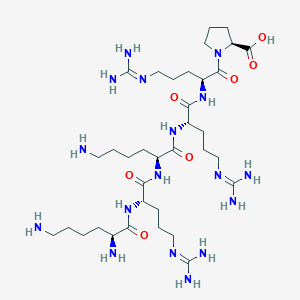
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)

